3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an isochroman ring, a pyrrolidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isochroman-1-carbonyl Intermediate: This step involves the reaction of isochroman with a suitable acylating agent to introduce the carbonyl group.
Synthesis of Pyrrolidin-3-yl Intermediate: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.
Coupling Reaction: The isochroman-1-carbonyl intermediate is coupled with the pyrrolidin-3-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Pyrazine-2-carbonitrile:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the isochroman ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to evaluate its efficacy and safety in preclinical models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-((1-(Isochroman-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its pyrazine ring, in particular, distinguishes it from similar compounds, potentially offering different reactivity and biological activity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[1-(3,4-dihydro-1H-isochromene-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c20-11-16-18(22-8-7-21-16)26-14-5-9-23(12-14)19(24)17-15-4-2-1-3-13(15)6-10-25-17/h1-4,7-8,14,17H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXFUIISSSYLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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